molecular formula C19H27N3O2 B11829449 Tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate

Tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B11829449
M. Wt: 329.4 g/mol
InChI Key: JXWXXMWUCFXCSG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group, a methylene linker, and a 4-cyanobenzylamine substituent. The Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

tert-butyl 4-[[(4-cyanophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-10-8-17(9-11-22)14-21-13-16-6-4-15(12-20)5-7-16/h4-7,17,21H,8-11,13-14H2,1-3H3

InChI Key

JXWXXMWUCFXCSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a tert-butyl carbamate group. The next step involves the introduction of the cyanobenzyl group through a nucleophilic substitution reaction. The final step includes deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanobenzyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the Boc-piperidine core but differing in substituents at the 4-position. Key distinctions in physicochemical properties, synthetic routes, and applications are highlighted below.

Substituted Piperidine Derivatives with Aromatic Groups
Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
Tert-butyl 4-((1-(4-cyanobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate Benzoimidazole-cyanobenzyl hybrid C₂₆H₃₀N₅O₂ 468.55 Extended aromaticity enhances kinase binding; lower solubility due to rigid structure
Tert-butyl 4-(((4-(N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate Sulfonamide-chlorobenzyl moiety C₂₉H₃₉ClN₄O₆S₂ 675.27 Sulfonamide group improves proteasomal targeting (PROTAC applications)
Tert-butyl 4-[(Z)-amino(hydroxyimino)methyl]piperidine-1-carboxylate Hydroxyimino-methyl group C₁₂H₂₁N₃O₃ 255.31 Oxime functionalization enables metal chelation; used in coordination chemistry

Key Findings :

  • Aromatic vs. Non-Aromatic Substituents: The 4-cyanobenzyl group in the target compound provides moderate hydrophobicity (logP ~2.5 estimated), whereas sulfonamide derivatives (e.g., ) exhibit higher polarity (logP ~1.8) due to hydrogen-bonding sulfonyl groups.
  • Biological Activity: Benzoimidazole analogs (e.g., ) show enhanced kinase inhibition (IC₅₀ < 100 nM) compared to the cyanobenzyl parent compound, likely due to additional π-stacking interactions.
Heterocyclic Piperidine Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
Tert-butyl 4-(2-((benzyl(methyl)amino)methyl)oxazol-5-yl)piperidine-1-carboxylate Oxazole-benzylamino hybrid C₂₂H₃₁N₃O₃ 385.50 Oxazole ring increases metabolic stability; used in CNS-targeting agents
Tert-butyl 4-{[(5-bromopyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate Bromopyrazine-methylamino group C₁₆H₂₄BrN₅O₂ 406.29 Bromine atom enables radiolabeling; pyrazine enhances solubility

Key Findings :

  • Heterocycle Impact: Oxazole derivatives (e.g., ) exhibit improved metabolic stability (t₁/₂ > 6 h in liver microsomes) compared to cyanobenzyl analogs, which undergo faster CYP450-mediated oxidation.
  • Electron-Withdrawing Groups: Bromopyrazine substituents (e.g., ) reduce basicity of the piperidine nitrogen (pKa ~6.5 vs. ~8.2 for cyanobenzyl), altering membrane permeability.
Aliphatic and Phosphorylated Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl chain C₁₆H₃₁NO₂ 277.42 Lipophilic tail enhances blood-brain barrier penetration
Tert-butyl 4-((benzyloxycarbonylamino)(diphenoxyphosphoryl)methyl)piperidine-1-carboxylate Phosphoryl-benzyloxycarbonyl group C₂₅H₃₂N₂O₇P 581.50 Phosphonate group mimics transition states in enzyme inhibition

Key Findings :

  • Aliphatic Chains: Derivatives like show 10-fold higher logP values (~4.0) than the cyanobenzyl compound, favoring CNS penetration but reducing aqueous solubility.
  • Phosphorylated Analogs: Compounds such as inhibit phosphatases (IC₅₀ ~50 nM) via phosphate mimicry, a mechanism absent in the cyanobenzyl target.

Biological Activity

Tert-butyl 4-(((4-cyanobenzyl)amino)methyl)piperidine-1-carboxylate (CAS No. 441295-54-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug design and therapeutic applications. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C19H27N3O2C_{19}H_{27}N_{3}O_{2}, with a molecular weight of approximately 327.44 g/mol. The compound features a piperidine ring, which is known for its role in various pharmacological activities.

PropertyValue
CAS Number 441295-54-1
Molecular Formula C₁₉H₂₇N₃O₂
Molecular Weight 327.44 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways. Research indicates that compounds with similar structures can act as inhibitors or modulators of key proteins involved in disease pathways, such as cancer and metabolic disorders.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of piperidine derivatives, including this compound. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study evaluating the cytotoxic effects of related piperidine compounds found that certain derivatives exhibited significant activity against human cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death (apoptosis) .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Another area of interest is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes and other metabolic disorders. Compounds structurally related to this compound have been investigated for their ability to inhibit DPP-4 activity, thereby enhancing insulin secretion and improving glycemic control . The structure-activity relationship (SAR) studies suggest that modifications on the piperidine ring can significantly influence DPP-4 inhibitory potency.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study demonstrated that a series of piperidine derivatives, including this compound, exhibited varying degrees of cytotoxicity against several human cancer cell lines. The most potent derivative showed an IC50 value in the low micromolar range, indicating significant anticancer potential .
  • DPP-4 Inhibition : Research focusing on DPP-4 inhibitors revealed that certain derivatives could effectively lower blood glucose levels in diabetic models through enhanced GLP-1 activity. The compound's structural features were critical for its binding affinity to DPP-4, highlighting the importance of further SAR studies for optimizing therapeutic efficacy .

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